molecular formula C8H12Cl3NO B1594263 2,2,2-trichloro-N-cyclohexylacetamide CAS No. 23144-68-5

2,2,2-trichloro-N-cyclohexylacetamide

Cat. No.: B1594263
CAS No.: 23144-68-5
M. Wt: 244.5 g/mol
InChI Key: JFRFGCASIOOBDA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-cyclohexylacetamide is a chemical compound with the molecular formula C8H12Cl3NO It is characterized by the presence of three chlorine atoms attached to the second carbon of the acetamide group and a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-cyclohexylacetamide typically involves the reaction of cyclohexylamine with trichloroacetyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction efficiency. The reaction mixture is then purified to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-N-cyclohexylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of different substituted amides or other derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-cyclohexylacetamide has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may be used in biochemical studies to investigate enzyme inhibition or as a probe in molecular biology research.

  • Industry: The compound can be utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-cyclohexylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Trichloroacetic acid

  • Cyclohexylamine

  • N-ethyl-N-cyclohexylacetamide

  • N-methyl-N-cyclohexylacetamide

Properties

IUPAC Name

2,2,2-trichloro-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFGCASIOOBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308469
Record name 2,2,2-trichloro-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23144-68-5
Record name NSC204297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYL-2,2,2-TRICHLOROACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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